molecular formula C7H4INOS B1408642 2-Iodobenzo[d]thiazol-5-ol CAS No. 1261740-10-6

2-Iodobenzo[d]thiazol-5-ol

Cat. No.: B1408642
CAS No.: 1261740-10-6
M. Wt: 277.08 g/mol
InChI Key: MTMGRXGPPAORFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodobenzo[d]thiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-Iodobenzo[d]thiazol-5-ol typically involves the iodination of 5-hydroxybenzothiazole. One common method is the reaction of 5-hydroxybenzothiazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or ethanol at elevated temperatures .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow iodination or the use of alternative oxidizing agents to improve yield and reduce by-products .

Chemical Reactions Analysis

2-Iodobenzo[d]thiazol-5-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. Major products formed from these reactions depend on the specific reagents and conditions used but often include substituted benzothiazoles with enhanced biological activity .

Mechanism of Action

The mechanism of action of 2-Iodobenzo[d]thiazol-5-ol is largely dependent on its interaction with biological targets. The iodine atom can form halogen bonds with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Molecular pathways involved may include the inhibition of specific enzymes or receptors, leading to anti-cancer or anti-microbial effects. Detailed studies on the exact molecular targets and pathways are ongoing and vary depending on the specific application .

Comparison with Similar Compounds

2-Iodobenzo[d]thiazol-5-ol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in the combination of the iodine and hydroxyl groups, which confer distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-iodo-1,3-benzothiazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGRXGPPAORFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)N=C(S2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodobenzo[d]thiazol-5-ol
Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Iodobenzo[d]thiazol-5-ol

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